molecular formula C14H10ClN3O3S B11615971 2-chloro-N'-(1,1-dioxido-1,2-benzothiazol-3-yl)benzohydrazide

2-chloro-N'-(1,1-dioxido-1,2-benzothiazol-3-yl)benzohydrazide

Cat. No.: B11615971
M. Wt: 335.8 g/mol
InChI Key: YWIBHQUWJOZPOK-UHFFFAOYSA-N
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Description

2-CHLORO-N’-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)BENZOHYDRAZIDE is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a benzisothiazole ring with a dioxido group, a chlorobenzene moiety, and a benzohydrazide linkage. This compound has garnered interest due to its potential biological activities and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-N’-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)BENZOHYDRAZIDE typically involves the following steps:

    Formation of the Benzisothiazole Ring: The benzisothiazole ring is synthesized by reacting o-aminothiophenol with chloroacetic acid under acidic conditions to form 2-chlorobenzisothiazole.

    Oxidation: The 2-chlorobenzisothiazole is then oxidized using hydrogen peroxide or another suitable oxidizing agent to introduce the dioxido group, forming 2-chloro-1,1-dioxido-1,2-benzisothiazole.

    Hydrazide Formation: The final step involves the reaction of 2-chloro-1,1-dioxido-1,2-benzisothiazole with benzohydrazide under reflux conditions in the presence of a suitable solvent like ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-CHLORO-N’-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)BENZOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to remove the dioxido group or reduce the nitro groups if present.

    Substitution: The chlorine atom in the benzisothiazole ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce various substituted benzisothiazole derivatives.

Scientific Research Applications

2-CHLORO-N’-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)BENZOHYDRAZIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-CHLORO-N’-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The dioxido group and benzisothiazole ring are key functional groups that contribute to its biological activity. The compound may inhibit specific enzymes or interfere with cellular processes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-CHLORO-N’-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-N’-METHYLACETOHYDRAZIDE: Similar structure with a methyl group instead of a benzohydrazide linkage.

    5-CHLORO-N’-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-2-METHYLBENZENESULFONOHYDRAZIDE: Contains a sulfonohydrazide group and a methyl group on the benzene ring.

Uniqueness

2-CHLORO-N’-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)BENZOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzohydrazide linkage and dioxido group make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C14H10ClN3O3S

Molecular Weight

335.8 g/mol

IUPAC Name

2-chloro-N'-(1,1-dioxo-1,2-benzothiazol-3-yl)benzohydrazide

InChI

InChI=1S/C14H10ClN3O3S/c15-11-7-3-1-5-9(11)14(19)17-16-13-10-6-2-4-8-12(10)22(20,21)18-13/h1-8H,(H,16,18)(H,17,19)

InChI Key

YWIBHQUWJOZPOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)NNC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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